molecular formula C17H23BO6 B12828789 7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one

7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12828789
M. Wt: 334.2 g/mol
InChI Key: WPFKVQDYLBBODN-UHFFFAOYSA-N
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Description

7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one: is a complex organic compound that features a boronic ester group. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one typically involves the formation of the boronic ester group through borylation reactions. One common method involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Medicine: The boronic ester group is known for its role in the development of proteasome inhibitors, which are used in cancer therapy. The compound’s ability to form reversible covalent bonds with biological targets makes it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic devices. Its unique reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of 7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one involves the interaction of the boronic ester group with specific molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a proteasome inhibitor. This interaction disrupts the normal function of the proteasome, leading to the accumulation of proteins and ultimately cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: What sets 7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one apart from similar compounds is its specific structural configuration, which imparts unique reactivity and stability. The presence of the methoxy and dioxaborolan groups enhances its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C17H23BO6

Molecular Weight

334.2 g/mol

IUPAC Name

7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxin-4-one

InChI

InChI=1S/C17H23BO6/c1-15(2)16(3,4)24-18(23-15)11-8-10(20-7)9-12-13(11)14(19)22-17(5,6)21-12/h8-9H,1-7H3

InChI Key

WPFKVQDYLBBODN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=O)OC(O3)(C)C)OC

Origin of Product

United States

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